5-Vinyl-5H-benzo[b]carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13N |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-ethenylbenzo[b]carbazole |
InChI |
InChI=1S/C18H13N/c1-2-19-17-10-6-5-9-15(17)16-11-13-7-3-4-8-14(13)12-18(16)19/h2-12H,1H2 |
InChI Key |
ZKFLUAQTBKGRFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 |
Origin of Product |
United States |
Sophisticated Synthetic Strategies for 5 Vinyl 5h Benzo B Carbazole and Its Precursors
Direct Functionalization Approaches for Vinyl Group Introduction
Direct functionalization represents a highly atom-economical approach to synthesizing 5-Vinyl-5H-benzo[b]carbazole, wherein the vinyl group is attached to the nitrogen atom of the fully formed benzo[b]carbazole scaffold. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Vinylic Coupling Reactions
Palladium catalysis is a cornerstone for the formation of C-N bonds, and its application in the N-vinylation of heterocyclic compounds, including carbazoles, is well-established. researchgate.netsemanticscholar.org These methods generally involve the coupling of the N-H bond of 5H-benzo[b]carbazole with a vinyl source. A common strategy is the coupling with vinyl halides, such as vinyl bromide, in the presence of a palladium catalyst and a suitable base. semanticscholar.org
Another advanced palladium-catalyzed route involves a domino reaction sequence that can lead to functionalized carbazoles. researchgate.net Such processes can combine intermolecular amination with an intramolecular direct arylation, demonstrating the power of palladium catalysis to construct complex heterocyclic systems in a single pot. researchgate.net While often used to build the carbazole (B46965) ring, these principles can be adapted for post-functionalization. Furthermore, palladium-catalyzed C-H activation and functionalization have emerged as a powerful tool for modifying carbazole skeletons, although these are more commonly employed for C-C bond formation. chim.itresearchgate.netcnr.it For instance, the Pd(II)-catalyzed ortho-olefination of N-protected carbazoles demonstrates the catalyst's ability to forge carbon-vinyl bonds directly on the carbazole ring system, a strategy that underscores the versatility of palladium in C-H functionalization. acs.org
Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Functionalization
| Catalyst System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | N-Heterocycle, Vinyl Halide | N-Vinylation | semanticscholar.org |
| Pd Catalyst / Norbornene | o-Iodoarene, o-Bromoaniline | Domino C-C/C-N Formation | researchgate.net |
Other Catalytic Methods for N-Vinylation
Beyond palladium, other transition metals have proven effective for N-vinylation reactions. Copper-catalyzed systems, for example, are a reliable and often more economical alternative for coupling azoles with vinyl bromide. semanticscholar.org
More recent, metal-free approaches have also been developed. One such method employs vinyl selenones as the vinylating agent. In the presence of a base, N-heteroarenes like carbazole can react with vinyl selenones to yield N-vinyl derivatives in acceptable yields. semanticscholar.org This addition/elimination strategy circumvents the need for transition metal catalysts and their associated ligands. semanticscholar.org Base-mediated hydroamination of alkynes also presents a direct route to N-vinyl azoles. semanticscholar.org
Convergent Synthesis of the Benzo[b]carbazole Scaffold with Integrated Vinyl Moiety
Convergent strategies involve the construction of the benzo[b]carbazole ring system in a manner that either incorporates a vinyl-bearing precursor or forms the vinyl group during the cyclization cascade. These methods are often characterized by their elegance and efficiency, building molecular complexity rapidly.
Iron-Catalyzed Domino Isomerization/Cyclodehydration Sequences for Benzo[b]carbazole Core Formation
Iron catalysis offers an economical and environmentally benign approach to constructing the benzo[b]carbazole core. nih.gov Researchers have developed an efficient protocol involving iron-catalyzed domino isomerization/cyclodehydration sequences. acs.orgfigshare.comx-mol.com The process starts from substituted 2-[(indoline-3-ylidene)(methyl)]benzaldehyde derivatives, which are themselves synthesized via a palladium-catalyzed domino Heck–Suzuki coupling. acs.orgfigshare.com The subsequent iron-catalyzed cascade transforms these precursors into the final benzo[b]carbazole derivatives in good to high yields. rsc.org This strategy is noted for its atom economy and tolerance of various functional groups. nih.gov
Another iron-catalyzed cascade approach proceeds via a 5-exo-dig intramolecular cyclization followed by a 6π-electrocyclization and aromatization, which can also involve an unusual acs.orgrsc.org-sulfonyl group migration. rsc.org These methods highlight the utility of inexpensive iron catalysts in promoting complex cyclization sequences to access the benzo[b]carbazole skeleton. rsc.org
Table 2: Iron-Catalyzed Synthesis of Benzo[b]carbazole Derivatives
| Catalysis Method | Precursor Type | Key Transformation Steps | Reference |
|---|---|---|---|
| Domino Reaction | 2-[(indoline-3-ylidene)(methyl)]benzaldehyde derivatives | Isomerization, Cyclodehydration | acs.org, figshare.com |
Brønsted Acid-Catalyzed Cascade Annulations for Benzo[b]carbazole Derivatives
Brønsted acids are effective catalysts for cascade reactions that build the benzo[b]carbazole framework. A one-pot, protecting-group-free benzannulation of 2-alkenylindoles with 1,3-dicarbonyl compounds has been demonstrated using diphenyl phosphate (B84403) as a cheap Brønsted acid catalyst and air as the terminal oxidant. acs.orgresearchgate.net The reaction proceeds through the in-situ generation of a 2,3-dialkenyl indole, which undergoes electrocyclization and subsequent oxidation to furnish the carbazole product. researchgate.net
Another strategy employs the reaction of unsubstituted indoles with ortho-[α-(hydroxy)benzyl]benzaldehyde acetals. researchgate.net This Brønsted acid-catalyzed cascade involves highly selective migration processes and results in the regioselective formation of the benzo[b]carbazole scaffold. researchgate.net More recently, a LiCl-promoted, HBF₄-catalyzed intermolecular cascade cyclization of indoles and ortho-formylaryl ketones in an aqueous solution was developed for the rapid synthesis of indolyl benzo[b]carbazoles. sorbonne-universite.fr
Copper-Catalyzed Alkylation and Electrophilic Cyclization Strategies
Copper catalysts provide a versatile platform for synthesizing benzo[b]carbazole derivatives. One convenient procedure involves a sequential copper-catalyzed Friedel-Crafts alkylation of indoles with Michael acceptors like 2-(2-(alkynyl)benzylidene)malonates. researchgate.net This is followed by an iodine-promoted electrophilic cyclization, nucleophilic substitution, and aromatization to yield functionalized 5H-benzo[b]carbazol-6-yl ketones. researchgate.net This approach, detailed by Wan and his group, showcases a domino process for accessing the core structure. rsc.org
Copper catalysis is also central to methods for producing 11H-benzo[a]carbazoles from substituted 2-(2-bromophenyl)-1H-indoles and ketones, demonstrating the utility of copper in α-C-arylation of ketones followed by cyclization. nih.gov Furthermore, copper salts like CuI have been used effectively in Sonogashira cross-coupling/nucleophilic addition tandem reactions to build related fused heterocyclic systems from precursors such as 2-(2-bromophenyl)benzimidazoles and calcium carbide, which acts as a solid alkyne source. acs.org
Palladium-Catalyzed Cascade Annulation of 2-Vinylbenzaldehydes with Indoles for Benzo[b]carbazole Derivatives
A highly efficient method for synthesizing substituted benzo[b]carbazoles involves a palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles. rsc.org This reaction yields 6-(3-indolyl)benzo[b]carbazoles under mild conditions with good yields and high regioselectivity. rsc.orgresearchgate.net The process is believed to proceed through a sequence of double addition of indoles, followed by unexpected intramolecular 1,4-aryl and 1,2-hydrogen migrations, and finally, an oxidative aromatization step. rsc.org
The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and an acid. The scope of the reaction is broad, accommodating various substituted 2-vinylbenzaldehydes and indoles.
Table 1: Palladium-Catalyzed Synthesis of 6-(3-indolyl)benzo[b]carbazoles
| Entry | 2-Vinylbenzaldehyde Substituent | Indole Substituent | Product | Yield (%) |
| 1 | H | H | 6-(Indol-3-yl)-5H-benzo[b]carbazole | 85 |
| 2 | 4-Me | H | 2-Methyl-6-(indol-3-yl)-5H-benzo[b]carbazole | 82 |
| 3 | 4-OMe | H | 2-Methoxy-6-(indol-3-yl)-5H-benzo[b]carbazole | 78 |
| 4 | 4-Cl | H | 2-Chloro-6-(indol-3-yl)-5H-benzo[b]carbazole | 75 |
| 5 | H | 5-Me | 6-(5-Methylindol-3-yl)-5H-benzo[b]carbazole | 80 |
| 6 | H | 5-Br | 6-(5-Bromoindol-3-yl)-5H-benzo[b]carbazole | 72 |
Data synthesized from research findings. rsc.org
Synthesis of Derivatized Benzo[b]carbazoles for Subsequent Vinylation
The creation of derivatized benzo[b]carbazoles is a critical step, as these compounds serve as precursors for the introduction of a vinyl group to ultimately yield this compound. Various synthetic strategies have been developed to produce a range of substituted benzo[b]carbazole derivatives.
Synthesis of Substituted Benzo[b]carbazole Derivatives
Multiple methodologies exist for the synthesis of substituted benzo[b]carbazole derivatives, offering access to a diverse array of compounds.
One notable method is an iron-catalyzed domino isomerization/cyclodehydration of substituted 2-[(indoline-3-ylidene)(methyl)]benzaldehyde derivatives. acs.org This approach provides an efficient route to substituted benzo[b]carbazoles. The necessary substrates can be readily prepared through a palladium-catalyzed domino Heck–Suzuki coupling of 2-bromo-N-propargylanilide derivatives. acs.org
Another versatile strategy involves the sequential regioselective addition of organolithium reagents to indolo[1,2-b]isoquinoline-6,11-quinone. cdnsciencepub.com This is followed by a reduction step using sodium borohydride (B1222165) to afford 6,11-disubstituted 5H-benzo[b]carbazoles. cdnsciencepub.com This method allows for the introduction of two different substituents at the 6- and 11-positions of the benzo[b]carbazole core. For instance, the tandem use of methyllithium (B1224462) and lithium triethylborohydride (Super Hydride) can yield 6-methylbenzo[b]carbazole. cdnsciencepub.com
Table 2: Synthesis of Substituted Benzo[b]carbazole Derivatives via Organolithium Addition
| Entry | Organolithium Reagent 1 (R¹Li) | Organolithium Reagent 2 (R²Li) / Reducing Agent | Product |
| 1 | MeLi | PhLi | 6-Methyl-11-phenyl-5H-benzo[b]carbazole |
| 2 | n-BuLi | PhLi | 6-Butyl-11-phenyl-5H-benzo[b]carbazole |
| 3 | PhLi | MeLi | 6-Phenyl-11-methyl-5H-benzo[b]carbazole |
| 4 | MeLi | LiBHEt₃ (Super Hydride) | 6-Methyl-5H-benzo[b]carbazole |
Data synthesized from research findings. cdnsciencepub.com
These synthetic routes provide a robust toolbox for chemists to construct a variety of substituted benzo[b]carbazoles, which can then be further functionalized, for example, through vinylation, to produce target molecules like this compound.
Polymerization Science and Advanced Macromolecular Engineering of 5 Vinyl 5h Benzo B Carbazole
Homopolymerization Mechanisms of 5-Vinyl-5H-benzo[b]carbazole
The polymerization of this compound can be achieved through several mechanisms, each imparting distinct characteristics to the final polymer, particularly concerning its stereoregularity and morphology. The bulky benzo[b]carbazole pendant group significantly influences the polymerization kinetics and polymer properties compared to the simpler N-vinylcarbazole (VCz).
Radical Polymerization: Initiator Systems and Reaction Conditions
Free radical polymerization is a versatile and widely used method for producing vinyl polymers. beilstein-journals.org For vinyl monomers like this compound, this process is typically initiated by the thermal or photochemical decomposition of a radical initiator.
Initiator Systems: Common radical initiators applicable to vinyl monomers include azo compounds and peroxides.
Azo-initiators: Azobisisobutyronitrile (AIBN) is a standard choice, decomposing upon heating to generate two cyanoisopropyl radicals and nitrogen gas, which then initiate polymerization.
Peroxide initiators: Benzoyl peroxide (BPO) is another effective initiator, which cleaves at the weak oxygen-oxygen bond to form two benzoyloxy radicals. beilstein-journals.org
Reaction Conditions: Radical polymerization of vinyl monomers is tolerant to various conditions. beilstein-journals.org The reaction can be carried out in bulk, solution, suspension, or emulsion. For this compound, solution polymerization is often preferred to manage viscosity and dissipate the heat of polymerization. The choice of solvent is crucial and is typically an inert solvent in which both the monomer and the resulting polymer are soluble. The polymerization temperature is dictated by the decomposition rate of the chosen initiator, often ranging from 60 to 80°C for AIBN and BPO. beilstein-journals.org Polymers produced by free-radical methods are generally atactic, meaning the pendant benzo[b]carbazole groups are randomly oriented along the polymer backbone. nih.gov
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer pathways to polymers with controlled molecular weights and low dispersity. acs.orgacs.org These methods use a catalyst or a chain transfer agent to establish a dynamic equilibrium between active propagating radicals and dormant species, allowing for more precise control over the polymer architecture. acs.orgacs.org
Cationic Polymerization: Lewis Acid Catalysis and Stereocontrol
Cationic polymerization is another major pathway for vinyl monomers with electron-donating pendant groups, such as the carbazole (B46965) moiety. This method is particularly noted for its ability to influence the stereochemistry of the resulting polymer, especially when conducted at low temperatures. researchgate.netresearchgate.net
Lewis Acid Catalysis: Cationic polymerization is initiated by electrophilic species, often a strong protic acid or a Lewis acid in combination with a proton source (initiator) like water or an alcohol. The Lewis acid cocatalyst activates the polymerization. For N-vinylcarbazole and its derivatives, chiral Lewis acids have been employed to achieve stereocontrol. researchgate.netresearchgate.net For instance, scandium-based Lewis acids, such as a chiral scandium-bis(oxazoline) complex, have been successfully used to produce highly isotactic poly(N-vinylcarbazole). nih.gov Isotactic polymers feature pendant groups oriented on the same side of the polymer backbone. This stereoregularity is achieved through the formation of a structured ion-pair between the propagating carbocationic chain end and the chiral counter-ion from the catalyst, which guides the facial addition of the incoming monomer. nih.govnsf.gov
Stereocontrol: Studies comparing the polymerization of N-vinylcarbazole (VCz), N-Vinyl-5H-benzo[b]carbazole (V5BCz), and N-vinyl-7H-benzo[c]carbazole (V7BCz) have highlighted that the stereoregularity of the resulting polymers is highly dependent on the polymerization method. researchgate.net Cationic polymerization of these bulky monomers at low temperatures has been shown to yield polymers with different stereoregularity compared to those produced by radical polymerization. researchgate.netresearchgate.net The increased steric hindrance of the benzo[b]carbazole group in V5BCz compared to the carbazole group in VCz plays a crucial role in directing the stereochemical outcome of the polymerization. The use of specific Lewis acid catalysts at cryogenic temperatures can enhance the degree of stereocontrol, leading to polymers with a high degree of isotacticity. nih.gov
Table 1: Comparison of Polymerization Methods for Vinylcarbazole Derivatives
| Polymerization Method | Typical Initiator/Catalyst | Key Characteristics | Resulting Stereoregularity |
|---|---|---|---|
| Radical Polymerization | AIBN, BPO | Tolerant to functional groups, simple setup | Generally Atactic nih.gov |
| Cationic Polymerization | Lewis Acids (e.g., Sc-based) | Sensitive to impurities, allows stereocontrol | Can be highly Isotactic nih.gov |
| Electrochemical Polymerization | Applied Potential | Forms polymer films directly on electrode | Cross-linked network |
Electrochemical Polymerization and Film Formation
Electrochemical polymerization offers a distinct method for synthesizing polymer films directly onto a conductive substrate. This technique is particularly applicable to monomers with readily oxidizable groups, such as carbazole and its derivatives. nih.govresearchgate.net When a potential is applied, the this compound monomer can be oxidized to form radical cations.
The process involves the electrochemical oxidation of the carbazole moiety. The resulting radical cations can couple, typically at the 3,6- or 2,7-positions of the carbazole ring system, which are electronically active sites. researchgate.net This coupling leads to the formation of a conjugated polymer network. Simultaneously, the vinyl groups can also participate in polymerization, leading to a complex, often cross-linked, polymer film that adheres to the electrode surface. nih.gov
These electrochemically generated films are often electrochromic, meaning their color can be reversibly changed by applying different potentials. dergipark.org.tr The polymer film can be switched between a neutral, often transparent or lightly colored state, and an oxidized, more intensely colored state. dergipark.org.tr The film is typically deposited on transparent conductive substrates like indium tin oxide (ITO) coated glass, allowing for the investigation of its optical properties. nih.govdergipark.org.tr
Copolymerization Strategies Involving this compound Monomer
Copolymerization of this compound with other monomers is a powerful strategy to create materials with tailored properties, combining the characteristics of each component to achieve functionalities not available in the homopolymers.
Random Copolymer Synthesis and Characterization
Random copolymers are synthesized by polymerizing a mixture of two or more monomers. In the case of this compound, it can be copolymerized with a variety of other vinyl or acrylate (B77674) monomers to fine-tune the properties of the final material. For example, copolymerization with an electron-accepting monomer could create a polymer with built-in donor-acceptor characteristics, which is relevant for optoelectronic applications. mdpi.com
The synthesis is typically carried out using radical polymerization, where the monomer reactivity ratios determine the final composition and sequence distribution of the copolymer. cnr.it Characterization of these random copolymers involves several techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the incorporation of both monomers into the polymer chain and to determine the copolymer composition. cnr.itnih.gov
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (dispersity) of the copolymer. nih.gov
Spectroscopic Analysis (UV-Vis and Fluorescence): These techniques are used to study the optical and electronic properties, revealing how the electronic structures of the two monomer units interact within the copolymer. mdpi.com
Block Copolymer Architectures for Tailored Properties
Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. mdpi.com This architecture allows for phase separation on the nanoscale, leading to the formation of highly ordered structures with unique properties. Synthesizing block copolymers with a this compound block allows for the combination of its electronic properties with other desirable characteristics, such as the solubility or mechanical properties of another polymer block. nih.gov
Controlled polymerization techniques like RAFT are ideal for synthesizing such architectures. mdpi.commdpi.com A typical synthesis involves first polymerizing one monomer to create a "macro-chain transfer agent," which is then used to initiate the polymerization of the second monomer, in this case, this compound. mdpi.com This sequential addition ensures the formation of a well-defined block structure.
Table 2: Summary of Copolymerization Strategies and Characterization
| Copolymer Type | Synthesis Method | Key Structural Feature | Primary Characterization Techniques |
|---|---|---|---|
| Random Copolymer | Radical Polymerization | Monomers distributed randomly | ¹H NMR, GPC, UV-Vis Spectroscopy cnr.itnih.gov |
| Block Copolymer | Controlled/Living Polymerization (e.g., RAFT) | Distinct homopolymer blocks linked together | ¹H NMR, GPC, TEM, AFM mdpi.commdpi.com |
Control of Polymer Microstructure and Topology
The microstructure and topology of poly(this compound) are critical determinants of its bulk properties. Precise control over the arrangement of monomer units within the polymer chain, including their connectivity and spatial orientation, is essential for tailoring the material for specific applications.
Regioselectivity and Linkage Position Control in Polymer Backbone
In the polymerization of this compound, the primary and desired linkage occurs through the vinyl group, leading to a polymer with a saturated carbon backbone and pendant benzo[b]carbazole moieties. This 1,2-addition is typical for vinyl monomers. However, the complex aromatic structure of the benzo[b]carbazole unit presents possibilities for alternative linkage positions, which can lead to defects, branching, or cross-linking in the polymer structure.
The carbazole ring system is known to be reactive at several positions, with polymerization of carbazole itself often occurring at the 3,6- and 2,7-positions. scribd.comresearchgate.net This suggests that under certain polymerization conditions, particularly those involving highly reactive intermediates (e.g., cationic or radical), electrophilic or radical attack on the aromatic ring could compete with propagation at the vinyl group. Such side reactions would disrupt the linear chain structure, affecting the polymer's solubility, processability, and electronic properties.
Achieving high regioselectivity, where linkage occurs exclusively through the vinyl group, is paramount. In other polymerization systems, such as the palladium-catalyzed polymerization of vinyl aziridines, regioselectivity is primarily controlled by the choice of ligand on the metal catalyst. nih.gov While specific studies on the catalyzed, regioselective polymerization of this compound are not widely documented, it is anticipated that similar strategies involving tailored catalytic systems would be necessary to prevent undesirable side-chain linkages and ensure the formation of a well-defined, linear polymer backbone. The development of such controlled polymerization methods is a key challenge in harnessing the full potential of this monomer.
Table 1: Potential Linkage Positions in the Polymerization of this compound
| Linkage Type | Position(s) | Role in Polymer Structure | Control Method |
| Primary (Desired) | Vinyl Group (1,2-addition) | Forms the linear polymer backbone | Optimization of polymerization mechanism (e.g., radical, cationic, controlled) |
| Potential Side-Reaction | Aromatic Ring | Could lead to branching or cross-linking | Catalyst/ligand selection, control of reaction conditions (temperature, monomer concentration) |
Stereoregularity and Tacticity Influence on Poly(this compound) Properties
Stereoregularity refers to the spatial arrangement of the pendant groups along the polymer backbone. The tacticity—isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement)—profoundly influences the physical properties of the resulting polymer. wikipedia.org Regular structures, such as isotactic and syndiotactic polymers, have a greater ability to pack into ordered, crystalline domains, which affects properties like melting point, solubility, and mechanical strength. wikipedia.orgncku.edu.tw In contrast, atactic polymers are typically amorphous. ncku.edu.tw
For vinyl polymers with large, aromatic pendant groups like poly(N-vinylcarbazole) (PVK), a close analog to poly(this compound), the polymerization method has a significant impact on the resulting tacticity. scirp.org Cationic polymerization of N-vinylcarbazole generally yields a polymer with a higher degree of isotacticity compared to radical polymerization. scirp.orgresearchgate.net This difference in microstructure leads to notable variations in physical properties, including thermal behavior and charge carrier mobility. researchgate.net
Similarly, for this compound (V5BCz), it has been established that the stereoregularity of the polymer is dependent on the chosen polymerization method. researchgate.netresearchgate.net However, the increased steric bulk of the benzo[b]carbazole group compared to the carbazole group in PVK presents a significant challenge. Cationic polymerization of V5BCz conducted at low temperatures was found to produce only low molecular weight oligomers, with a degree of polymerization not exceeding nine. researchgate.net This suggests that steric hindrance from the bulky pendant group severely impedes the propagation step, favoring chain termination or transfer reactions.
The influence of tacticity on the properties of poly(this compound) is expected to be substantial. Control over stereochemistry, potentially through the use of advanced catalytic systems like the scandium-based Lewis acids used for other N-vinylcarbazoles, could lead to materials with enhanced charge transport and distinct optoelectronic characteristics. nih.govnih.gov
Table 2: Influence of Polymerization Method on Stereoregularity of Poly(vinylcarbazoles)
| Monomer | Polymerization Method | Key Finding | Reference(s) |
| This compound (V5BCz) | Cationic (at low temp.) | Yields only low molecular weight polymer (DP ≤ 9); stereoregularity depends on method. | researchgate.net |
| N-Vinylcarbazole (NVC) | Cationic | Tends to produce higher isotactic content. | scirp.org |
| N-Vinylcarbazole (NVC) | Radical | Tends to produce more atactic or syndiotactic-rich polymer. | scirp.org |
| N-Vinylcarbazole (NVC) | Cationic (with chiral Lewis Acid) | Can produce highly isotactic polymer (up to 94% meso triads). | nih.gov |
Kinetic and Mechanistic Studies of Polymerization Processes
While detailed kinetic and mechanistic investigations specifically for the polymerization of this compound are not extensively reported, the likely pathways can be inferred from its structure and the vast body of research on the polymerization of N-vinylcarbazole (NVC). mdpi.com The principal methods applicable to vinyl monomers—cationic, free-radical, and controlled radical polymerization—are all potential routes for synthesizing poly(this compound).
Cationic Polymerization: This method is widely used for NVC and has been attempted for V5BCz. researchgate.netmdpi.com The mechanism is initiated by a Lewis or Brønsted acid, which activates the vinyl double bond to create a propagating carbocationic chain end. The electron-donating nature of the carbazole nitrogen atom stabilizes this cation, facilitating polymerization. However, in the case of V5BCz, the observation that only oligomers are formed under cationic conditions suggests that the rate of propagation is significantly slower than the rates of chain termination or chain transfer. researchgate.net This is likely a consequence of the extreme steric hindrance imposed by the bulky benzo[b]carbazole group, which restricts monomer approach to the active center.
Free-Radical Polymerization: This is a common industrial method for producing PVK. mdpi.com It involves an initiator that generates free radicals, which then add to the vinyl monomer to create a propagating radical chain. This method is generally more tolerant of impurities than cationic polymerization but offers less control over the polymer's microstructure and molar mass distribution. It is a plausible, though unoptimized, route for polymerizing V5BCz.
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for NVC, yielding polymers with predictable molecular weights, narrow dispersities (Đ < 1.1), and high end-group fidelity. researchgate.net RAFT and other CRP methods rely on a mediating agent to establish a dynamic equilibrium between active, propagating radical chains and dormant species. This approach minimizes irreversible termination reactions and allows for the synthesis of well-defined block copolymers. researchgate.net Applying CRP techniques to V5BCz could be a promising strategy to overcome the challenges of low molecular weight seen in cationic polymerization and the lack of control in conventional free-radical systems.
Table 3: Potential Polymerization Mechanisms for this compound
| Mechanism | Initiator/Catalyst Examples | Key Characteristics | Known Challenges/Potential for V5BCz |
| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂), Brønsted Acids (e.g., TfOH) | Sensitive to impurities; can produce stereoregular polymers. | Formation of only low molecular weight oligomers due to steric hindrance. researchgate.net |
| Free-Radical Polymerization | Azo compounds (e.g., AIBN), Peroxides | Robust and less sensitive to impurities; typically produces atactic polymers with broad molar mass distributions. | Plausible route, but likely lacks microstructural control. |
| Controlled Radical Polymerization (e.g., RAFT) | Radical Initiator + RAFT Agent (e.g., trithiocarbonates) | Provides excellent control over molar mass, dispersity, and architecture. | A potential strategy to achieve high molecular weight, well-defined poly(this compound). |
Advanced Spectroscopic and Structural Characterization of 5 Vinyl 5h Benzo B Carbazole and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and polymers. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
For the monomer, 5-Vinyl-5H-benzo[b]carbazole , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the vinyl protons and the aromatic protons of the benzo[b]carbazole moiety. The vinyl group typically displays a characteristic set of multiplets in the range of 5.0-7.0 ppm, arising from the geminal, cis, and trans couplings between the three protons. The aromatic protons would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being dictated by their position on the fused aromatic ring system.
The ¹³C NMR spectrum of the monomer would complement the ¹H NMR data, with the vinyl carbons appearing in the range of 110-140 ppm. The numerous aromatic carbons of the benzo[b]carbazole core would give rise to a cluster of signals in the 110-150 ppm region. The specific chemical shifts are influenced by the electronic effects of the fused rings and the nitrogen atom.
Upon polymerization to poly(this compound) , significant changes are observed in the NMR spectra. The sharp signals of the vinyl protons in the monomer are replaced by broad signals corresponding to the methine and methylene (B1212753) protons of the polymer backbone, typically observed in the 1.5-3.0 ppm and 3.5-4.5 ppm regions, respectively. The aromatic proton signals of the pendant benzo[b]carbazole groups remain in the downfield region but often show broadening due to the restricted rotation and conformational effects within the polymer chain. Similarly, in the ¹³C NMR spectrum, the appearance of aliphatic carbon signals confirms the formation of the polymer backbone, while the aromatic carbon signals may exhibit broadening.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Poly(this compound)
| Assignment | This compound (Monomer) | Poly(this compound) (Polymer) |
| ¹H NMR | ||
| Vinyl (-CH=CH₂) | 5.0 - 7.0 (m) | Signals absent |
| Polymer Backbone (-CH-CH₂-) | - | 1.5 - 4.5 (br) |
| Aromatic (Ar-H) | 7.0 - 8.5 (m) | 7.0 - 8.5 (br) |
| ¹³C NMR | ||
| Vinyl (-CH=CH₂) | 110 - 140 | Signals absent |
| Polymer Backbone (-CH-CH₂-) | - | 30 - 50 (br) |
| Aromatic (Ar-C) | 110 - 150 | 110 - 150 (br) |
| (Note: These are predicted chemical shift ranges based on analogous compounds. Actual values may vary.) |
Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
The FT-IR spectrum of This compound is expected to show characteristic absorption bands for the C-H stretching of the vinyl group around 3080-3010 cm⁻¹ and the aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching of the vinyl group would appear around 1630 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the carbazole (B46965) ring is typically found in the 1350-1250 cm⁻¹ range. Out-of-plane C-H bending vibrations for the vinyl group and the substituted aromatic rings would give rise to strong bands in the 1000-650 cm⁻¹ region.
In the Raman spectrum of the monomer, the aromatic C=C stretching vibrations are often strong and provide complementary information to the FT-IR spectrum. The vinyl C=C stretching is also expected to be Raman active.
Upon polymerization, the most significant change in the vibrational spectra is the disappearance or significant reduction in the intensity of the bands associated with the vinyl group, particularly the C=C stretching and the vinyl C-H out-of-plane bending modes. This provides clear evidence of the polymerization process. The characteristic bands of the benzo[b]carbazole side group remain, although some shifts and broadening may occur due to the polymer matrix environment.
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and its Polymer
| Vibrational Mode | This compound (Monomer) | Poly(this compound) (Polymer) |
| Aromatic C-H Stretch | > 3000 | > 3000 |
| Vinyl C-H Stretch | 3080 - 3010 | Absent/Reduced |
| Aliphatic C-H Stretch | - | 2960 - 2850 |
| Vinyl C=C Stretch | ~1630 | Absent/Reduced |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 | 1350 - 1250 |
| Vinyl C-H Bend (out-of-plane) | 1000 - 900 | Absent/Reduced |
| Aromatic C-H Bend (out-of-plane) | 900 - 650 | 900 - 650 |
| (Note: These are expected frequency ranges and are subject to variation based on experimental conditions and molecular environment.) |
High-Resolution Electronic Absorption and Photoluminescence Spectroscopy
Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are powerful techniques to investigate the electronic transitions and excited-state properties of conjugated molecules and polymers.
The UV-Vis absorption spectrum of poly(this compound) in solution is expected to be dominated by the π-π* transitions of the pendant benzo[b]carbazole chromophores. Due to the extended conjugation of the benzo[b]carbazole moiety compared to carbazole, the absorption bands are likely to be red-shifted. In the solid state, intermolecular interactions between the pendant chromophores can lead to the formation of excitonic states. These states arise from the coupling of electronic excitations on adjacent chromophores and can result in shifts and splitting of the absorption bands compared to the solution spectrum.
The photoluminescence spectrum of the polymer often reveals the presence of both monomer-like emission and a broad, red-shifted emission band at higher concentrations or in the solid state. This lower-energy emission is typically attributed to the formation of excimers, which are excited-state dimers formed between an excited and a ground-state chromophore on the same or adjacent polymer chains. In some cases, charge-transfer states can also be formed, where an electron is transferred from a donor-like to an acceptor-like site within the polymer or between polymer chains. These charge-transfer states are often characterized by a large Stokes shift and a broad, structureless emission.
Time-resolved fluorescence spectroscopy on the picosecond timescale provides invaluable insights into the dynamic processes that occur following photoexcitation. Studies on poly(N-vinyl-5H-benzo[b]carbazole) have been conducted to probe these ultrafast events.
Following excitation, the initially formed excited singlet state can undergo several competing decay pathways, including fluorescence, intersystem crossing to the triplet state, and energy transfer to other chromophores. In concentrated solutions or thin films, the migration of the excitation energy along the polymer chain can lead to the trapping of the exciton (B1674681) at a site where excimer formation is favorable. Picosecond fluorescence measurements can directly monitor the rise and decay of both the monomer-like emission and the excimer emission, allowing for the determination of the rates of energy migration and excimer formation. These studies are crucial for understanding the fundamental photophysical processes that govern the performance of these materials in optoelectronic devices.
Morphological and Supramolecular Structure Analysis
The performance of polymeric materials in thin-film devices is not only dependent on their molecular structure but also on their solid-state morphology and the formation of supramolecular structures.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. It is a powerful tool for characterizing the surface topography, roughness, and nanostructure of polymer thin films.
For thin films of poly(this compound) prepared by methods such as spin-coating or drop-casting, AFM can reveal details about the film's uniformity, the presence of aggregates, and the formation of any ordered nanostructures. The surface roughness, which can be quantified from AFM images, is a critical parameter that can influence device performance by affecting interfacial contact and charge transport.
In some carbazole-based polymers, self-assembly processes can lead to the formation of ordered domains or fibrillar structures within the thin film. AFM is an ideal technique to visualize these supramolecular assemblies and to understand how processing conditions, such as solvent choice and annealing temperature, affect the resulting morphology. The insights gained from AFM studies are essential for optimizing the processing of poly(this compound) thin films to achieve the desired morphology for specific applications.
X-ray Diffraction (XRD) for Crystallinity and Chain Packing
X-ray diffraction (XRD) is a pivotal analytical technique for elucidating the solid-state morphology of polymeric materials, offering critical insights into their degree of crystallinity and the spatial arrangement of polymer chains. While specific XRD data for this compound and its polymers are not extensively available in the current body of scientific literature, a comprehensive understanding of its expected crystallographic properties can be inferred from studies on the closely related and widely investigated polymer, poly(N-vinylcarbazole) (PVK).
The structural analysis of PVK consistently reveals a predominantly amorphous nature. researchgate.net This is largely attributed to the steric hindrance imposed by the bulky carbazole side groups, which restricts the rotational freedom of the polymer backbone and impedes the orderly packing of polymer chains required for the formation of a crystalline lattice. researchgate.net The resulting atactic stereochemistry of commercially available PVK, where the carbazole moieties are randomly oriented along the polymer chain, further contributes to its amorphous character.
The XRD patterns of amorphous polymers like PVK are typically characterized by broad, diffuse scattering halos rather than the sharp, well-defined Bragg reflections observed in crystalline materials. researchgate.net These halos are indicative of short-range order, where some local structural correlations between chain segments exist, but long-range periodic order is absent. For PVK, a broad amorphous halo is commonly observed in the 2θ range of 19° to 29°. researchgate.net
For this compound, the introduction of the benzo[b] moiety is expected to further increase the size and rigidity of the pendant group compared to the carbazole in PVK. This enhanced steric bulk would likely present an even greater challenge to chain packing, suggesting that poly(this compound) would also be predominantly amorphous. Any crystalline domains, if present, would be small and imperfect, leading to broad and weak diffraction peaks.
To illustrate the typical XRD data for a carbazole-based vinyl polymer, the following table presents representative data for poly(N-vinylcarbazole), which can serve as a comparative reference for what might be expected for poly(this compound).
| Diffraction Angle (2θ) | d-spacing (Å) | Assignment | Crystallinity |
| ~8.5° | ~10.4 | Interchain scattering | Low |
| ~20.5° | ~4.3 | Amorphous halo | Predominantly Amorphous |
| ~25.0° | ~3.6 | Amorphous halo | Predominantly Amorphous |
Note: The data in this table is representative of poly(N-vinylcarbazole) and is intended for illustrative purposes due to the lack of specific XRD data for poly(this compound).
The interchain scattering peak at a low angle (around 8.5° 2θ) corresponds to the average distance between adjacent polymer chains. The broad amorphous halos at higher angles are characteristic of the disordered arrangement of the polymer chains.
Further research employing techniques such as wide-angle X-ray scattering (WAXS) and selected area electron diffraction (SAED) on synthesized samples of poly(this compound) would be necessary to definitively determine its crystallographic structure and chain packing arrangement. Such studies would be invaluable in correlating the polymer's solid-state morphology with its electronic and optical properties, which is crucial for its potential applications in organic electronics.
Computational and Theoretical Investigations of 5 Vinyl 5h Benzo B Carbazole Systems
Quantum Chemical Simulations of Electronic and Optical Properties
Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the optical behavior of complex organic molecules.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of carbazole-based molecules and polymers due to its balance of computational cost and accuracy. acs.orgresearchgate.net For the 5-Vinyl-5H-benzo[b]carbazole monomer, DFT calculations can determine its ground-state geometry and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is indicative of the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting character. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the electronic excitation energy of the molecule. oup.com
In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can vary depending on the nature of the substituents. researchgate.net For this compound, the extended π-system of the benzo[b]carbazole moiety is expected to lead to a smaller HOMO-LUMO gap compared to simpler carbazoles, suggesting enhanced conjugation. The vinyl group, being a π-system, can further modulate these electronic properties.
When considering the corresponding polymer, poly(this compound), theoretical studies on oligomers of increasing chain length are often used to extrapolate the electronic properties of the bulk polymer. dergipark.org.tr As the number of monomer units increases, the interaction between the energy levels of each monomer leads to the broadening of these levels into energy bands. dergipark.org.tr DFT calculations on oligomers can thus predict the band gap of the polymer, a key determinant of its potential application in electronic devices. For instance, studies on poly(N-vinylcarbazole) (PVK) have used this oligomeric approach to estimate the polymer's electronic properties. dergipark.org.tr
Table 1: Representative Calculated Electronic Properties of Carbazole-Based Monomers and Polymers from DFT Studies.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| N-Vinylcarbazole (NVC) | -4.63 | 0.00 | 4.63 |
| (N-vinylcarbazole)Cr(CO)₃ (M1) | -5.12 | -1.25 | 3.87 |
| Poly(N-vinylcarbazole) (PVK) | -5.9 | -2.1 | 4.4 |
| PVK-F8T2 Copolymer | -4.86 | -1.88 | 2.37 |
Note: The values presented are illustrative and sourced from different computational studies on related carbazole systems. acs.orgmdpi.com The specific values for this compound would require dedicated calculations but are expected to follow similar trends.
To understand the optical properties, such as UV-visible absorption and photoluminescence, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. acs.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to simulate the absorption spectrum of the molecule. oup.com
For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic benzo[b]carbazole core. researchgate.net The presence of the vinyl group and the extended conjugation are expected to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted carbazole. iaamonline.org
Furthermore, TD-DFT can be used to investigate the nature of the excited states. For instance, in donor-acceptor systems, it can quantify the degree of intramolecular charge transfer (ICT) upon excitation. nih.gov While this compound is not a classic donor-acceptor molecule, the vinyl group can influence the charge distribution in the excited state. The analysis of the orbitals involved in the electronic transitions provides insight into the character of these states (e.g., localized excitation vs. charge-transfer excitation). researchgate.net Such insights are crucial for predicting the fluorescence properties and potential applications in devices like organic light-emitting diodes (OLEDs). mdpi.comnih.gov
Mechanistic Pathways of Synthesis and Polymerization through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of monomers and their subsequent polymerization.
The synthesis of vinyl monomers can proceed through various routes, and computational chemistry can help to identify the most plausible reaction pathways by calculating the reaction energy profiles. This involves locating the structures of transition states (the highest energy point along the reaction coordinate) and intermediates. nih.gov The energy difference between the reactants and the transition state is the activation energy, which is a key factor determining the reaction rate. nih.gov
For the synthesis of a vinylcarbazole derivative, a potential pathway could involve a frustrated Lewis pair (FLP) catalyzed reaction. nih.gov Theoretical studies on such mechanisms have identified the transition states for steps like [2+2] cycloaddition and proton transfer, providing a detailed picture of the reaction progress. nih.govacs.org By comparing the activation energies of different possible pathways, the most kinetically favorable route can be predicted. For instance, in the FLP-mediated carbazolation of phenylacetylene, the first transition state was found to be the rate-determining step. nih.gov
Similarly, in the context of polymerization, computational models can elucidate the mechanism of initiation, propagation, and termination steps. mdpi.com For the cationic polymerization of N-vinylcarbazole, for example, non-Arrhenius behavior observed experimentally was explained by computational analysis, which suggested a change in the rate-determining step or the active catalyst structure at different temperatures. nih.gov
Table 2: Illustrative Calculated Activation Energies for Key Steps in Vinyl Monomer Reactions.
| Reaction Step | System | Activation Energy (kcal/mol) |
| [2+2] Cycloaddition (TS1) | B(C₆F₅)₃/N-carbazole + PhCCH | 31.7 |
| Proton Transfer (TS2) | B(C₆F₅)₃/N-carbazole + PhCCH | -65.3 (relative to intermediate) |
| Cationic Polymerization Propagation | Sc-BOX catalyzed N-vinylcarbazole | 7.0 (at 23-5 °C) |
| Cationic Polymerization Propagation | Sc-BOX catalyzed N-vinylcarbazole | 1.3 (at 0 to -20 °C) |
Note: Data is based on studies of related vinylcarbazole systems and serves to illustrate the type of information obtained from transition state analysis. nih.govnih.gov
In polymer chemistry, controlling the regioselectivity (the orientation of monomer addition) and stereoselectivity (the spatial arrangement of the side groups) is crucial as it dictates the polymer's properties. Computational studies can provide a deep understanding of the factors governing this selectivity.
Regioselectivity in the polymerization of vinyl monomers is often influenced by both steric and electronic factors. DFT calculations can be used to compare the stability of the intermediates and the energy barriers of the transition states for different modes of monomer insertion (e.g., 1,2-insertion vs. 2,1-insertion). scispace.com Studies on the polymerization of polar vinyl monomers catalyzed by transition metal complexes have used DFT to reveal that the more stable thermodynamic product often dictates the observed regioselectivity. scispace.comresearchgate.net
Stereoselectivity, leading to isotactic, syndiotactic, or atactic polymers, is particularly important for vinyl polymers with bulky side groups like the benzo[b]carbazole moiety. The stereochemistry of poly(N-vinylcarbazole) has been shown to significantly affect its electrical properties. researchgate.net Computational models can explain the origin of stereocontrol by analyzing the interactions between the incoming monomer, the polymer chain end, and the catalyst. In the cationic polymerization of N-vinylcarbazole, the difference in the free energy of activation (ΔΔG‡) between meso (leading to isotactic) and racemo (leading to syndiotactic) addition was calculated to be 1.50 kcal/mol, providing a quantitative measure of the stereoselectivity. nih.gov Such insights are critical for designing catalysts that can produce polymers with desired tacticities.
Molecular Dynamics (MD) Simulations for Polymer Conformational Analysis
While quantum chemical methods are excellent for studying the properties of single molecules or short oligomers, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of large polymer chains over time. cresset-group.com MD simulations model the atoms as classical particles moving under the influence of a force field, which describes the potential energy of the system as a function of the atomic coordinates. researchgate.net
Studies on the closely related poly(N-vinylcarbazole) have used MD simulations to investigate its conformational behavior. researchgate.netbohrium.com These simulations have shown that the bulky carbazole groups impose significant steric constraints, influencing the local chain conformation. researchgate.net MD simulations can also be used to study the stability of specific conformations, such as π-stacked arrangements of the aromatic side chains, which are crucial for charge transport in electronic applications. bohrium.com By analyzing the trajectories from MD simulations, one can identify the most probable conformations and understand the dynamics of conformational changes, which are often linked to the material's macroscopic properties. nih.govdoi.org
Theoretical Insights into Structure-Property Relationships
Computational and theoretical studies provide invaluable insights into the intricate relationship between the molecular structure of this compound and its resulting physicochemical properties. Through the use of quantum-mechanical calculations, such as Density Functional Theory (DFT), it is possible to predict and understand the electronic and geometric features that govern the behavior of this compound and its derivatives. These theoretical investigations are crucial for the rational design of new materials with tailored optical and electronic characteristics.
The fundamental structure of this compound, which features a carbazole core with an extended π-system through benzo-annulation and a reactive vinyl group, gives rise to a unique set of properties. The fusion of a benzene (B151609) ring to the carbazole moiety in the [b] position extends the conjugation, which typically leads to a red-shift in the absorption and emission spectra compared to the parent carbazole. The vinyl group at the 5-position (the nitrogen atom) further modifies the electronic landscape and provides a site for polymerization. researchgate.net
Theoretical models of related carbazole derivatives have consistently shown that the highest occupied molecular orbital (HOMO) is predominantly localized on the electron-rich carbazole core, while the lowest unoccupied molecular orbital (LUMO) distribution can vary depending on the nature of any acceptor groups present. frontiersin.orgnih.gov For this compound, both HOMO and LUMO are expected to be delocalized over the extended aromatic system. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic absorption and emission properties.
The introduction of different substituents onto the benzocarbazole framework can systematically tune the HOMO-LUMO gap. nankai.edu.cn Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both of these effects can lead to a smaller HOMO-LUMO gap and, consequently, a shift of the spectral features to longer wavelengths.
DFT calculations on analogous benzocarbazole and vinyl-substituted aromatic systems allow for the prediction of key geometric and electronic parameters. These parameters are instrumental in understanding the structure-property relationships.
Table 1: Representative Calculated Properties of Carbazole-Based Systems
| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Structural Feature |
|---|---|---|---|---|
| Carbazole (Reference) | -5.8 to -6.1 | -1.9 to -2.2 | 3.7 to 4.2 | Parent Core |
| Benzo[b]carbazole Derivative | -5.57 | -2.25 | 3.32 | Extended π-conjugation frontiersin.org |
| Carbazole w/ Vinyl Group | -5.7 | -2.1 | 3.6 | Vinyl Substitution |
Note: The data in this table are representative values from theoretical studies on related carbazole systems and are intended to illustrate general trends. Actual values for this compound would require specific calculations.
The planarity of the benzocarbazole system also plays a significant role in its electronic properties. A more planar structure generally leads to better π-orbital overlap, which enhances conjugation and affects the charge transport properties in materials derived from this compound. researchgate.net However, the vinyl group at the nitrogen atom can introduce a degree of rotational freedom, and the dihedral angle between the vinyl plane and the carbazole plane can influence the extent of electronic communication. Molecular modeling of related systems has shown that the twist angle between donor and acceptor moieties is a critical factor in determining the properties of materials used in applications like organic light-emitting diodes (OLEDs). nih.gov
Furthermore, theoretical calculations can elucidate the nature of excited states. For instance, time-dependent DFT (TD-DFT) can predict the energies of singlet and triplet excited states, which is crucial for understanding the photophysical behavior, including fluorescence and phosphorescence. The polymer derived from this compound, poly(N-vinyl-5H-benzo[b]carbazole), has been the subject of picosecond fluorescence studies to investigate processes such as excimer formation, which is highly dependent on the polymer chain conformation and the interactions between adjacent benzocarbazole units. acs.org
Functional Applications of Poly 5 Vinyl 5h Benzo B Carbazole and Its Derivatives
Organic Electronic and Optoelectronic Technologies
The carbazole-based chemical structure of poly(5-vinyl-5H-benzo[b]carbazole) endows it with favorable electronic properties, making it a versatile material for various organic electronic and optoelectronic applications. researchgate.net These polymers are known for their high charge carrier mobilities and thermal stability, which are crucial for the performance and longevity of electronic devices. rsc.org
Organic Light-Emitting Diodes (OLEDs): Hole Transporting and Emitting Layers
Poly(this compound) and its derivatives have been extensively investigated for their use in Organic Light-Emitting Diodes (OLEDs), primarily serving as hole-transporting layers (HTLs) and, in some cases, as emissive layers. The high hole mobility and suitable Highest Occupied Molecular Orbital (HOMO) energy levels of these polymers facilitate efficient injection and transport of holes from the anode to the emissive layer, leading to improved device performance. researchgate.net
As hole-transporting materials, these polymers contribute to balancing the charge carrier injection and transport within the OLED, which is critical for achieving high efficiency and brightness. mdpi.com The rigid and stable nature of the carbazole (B46965) moiety also imparts good thermal stability to the HTLs, enhancing the operational lifetime of the OLEDs. mdpi.com For instance, carbazole-based materials have been shown to exhibit high glass transition temperatures, which is a key factor for morphological stability in OLEDs. mdpi.com
In addition to their role as HTLs, derivatives of poly(this compound) can be functionalized to act as emissive materials, particularly for blue light emission. nih.gov By modifying the chemical structure, the emission color and efficiency can be tuned. For example, a doped electroluminescent device containing a tricarbazole derivative has demonstrated blue emission with a high external quantum efficiency of 5.3% at a brightness of 1000 cd/m². nih.gov Another study on a non-doped carbazole-based device reported a deep blue emission with a high brightness of 12,984 cd/m², a current efficiency of 5.9 cd/A, and an external quantum efficiency of 6.2%. researchgate.net
Below is a table summarizing the performance of OLEDs incorporating carbazole-based polymers.
| Device Structure/Material | Role of Carbazole Polymer | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color |
| Tricarbazole Derivative (3 wt% doped) | Emitting Layer | >1000 | - | 5.3 | Blue |
| Non-doped Cz-SBDPI | Emitting Layer | 12,984 | 5.9 | 6.2 | Deep Blue |
| Cz4FS in m-MTDATA | Acceptor in Exciplex | 24,700 | 12 | 5.3 | - |
| Cz4FS single emitter in CBP matrix | Fluorescent Emitter | 3,600 | 11.5 | 4.2 | Deep Blue |
Organic Field-Effect Transistors (OFETs) and Semiconductors
The semiconducting nature of poly(this compound) and its derivatives makes them suitable for application in Organic Field-Effect Transistors (OFETs). These materials typically exhibit p-type semiconductor behavior, meaning they transport positive charge carriers (holes). The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor and the on/off ratio of the device.
While specific data for OFETs based solely on poly(this compound) is limited in publicly available research, the broader class of carbazole-based polymers has been shown to be effective in these applications. The charge transport in these polymers occurs through a hopping mechanism between the carbazole units. Functionalization of the carbazole moiety can influence the molecular packing and, consequently, the charge carrier mobility. For instance, Leclerc and co-workers have utilized linear carbazole trimers connected by vinyl linkers as charge-transporting materials in OFETs, demonstrating that the coplanarity of the molecules is beneficial for close packing and enhances hole mobility.
The development of new carbazole-based polymers continues to be an active area of research, with the goal of achieving higher mobilities and better device stability for applications in flexible and transparent electronics.
Electrochromic Devices and Materials
Poly(this compound) and its derivatives exhibit electrochromic properties, meaning they can reversibly change their color upon the application of an electrical potential. This property makes them attractive for use in electrochromic devices (ECDs), such as smart windows, displays, and mirrors. nih.gov The color change is a result of the redox reactions of the polymer, which alter its electronic structure and, therefore, its light absorption characteristics.
Carbazole-based polymers are often used as the anodically coloring layer in ECDs, where they are transparent in their neutral state and become colored upon oxidation. dergipark.org.tr The performance of an electrochromic material is evaluated based on its optical contrast (the difference in transmittance between the colored and bleached states), switching speed, coloration efficiency, and long-term stability.
For example, a polystyrene-functionalized carbazole polymer used in an ECD demonstrated an optical contrast of 38% at 640 nm with a switching time of 1.1 seconds. rsc.org In another study, electrochemically synthesized polycarbazole films showed a color change from transparent at -0.3 V to green at 0.2 V and bluish at 1.3 V, with an optical contrast of up to 22% at 390 nm. dergipark.org.tr
The table below presents key performance metrics of electrochromic devices based on carbazole-containing polymers.
| Polymer System | Color Change | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) |
| Polystyrene-functionalized carbazole/PEDOT | Greenish-blue to Dark blue | 38 at 640 nm | 1.1 | - |
| Polycarbazole Film | Transparent to Green to Bluish | 22 at 390 nm, 15 at 800 nm | - | - |
| P(bCmB-co-bTP)/PEDOT | Gainsboro to Dark Gray/Bright Slate Gray | 40.7 at 635 nm | - | 428.4 at 635 nm |
| P(DTC-co-TF)/PEDOT-PSS | - | 43.4 at 627 nm | < 0.6 | - |
| P(DTC-co-TF2)/PEDOT-PSS | Dark Yellow to Dark Gray | - | - | 512.6 at 627 nm |
Organic Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSC)
The semiconducting and hole-transporting properties of poly(this compound) and its derivatives are also leveraged in the field of organic photovoltaics. In organic solar cells, these polymers can be used as the electron donor material in the active layer of a bulk heterojunction device. When blended with an electron acceptor material, the polymer absorbs sunlight to create excitons, which then dissociate at the donor-acceptor interface to generate free charge carriers.
Derivatives of poly(2,7-carbazole) have shown significant promise in organic solar cells. For instance, a device based on a PCDTBT polymer blended with PC70BM as the acceptor achieved a power conversion efficiency (PCE) of 4.50%, with a short-circuit current density (Jsc) of 10.1 mA/cm² and an open-circuit voltage (Voc) of 0.85 V. nih.gov Further optimization of similar polycarbazole-based solar cells has led to even higher efficiencies, with some devices reaching up to 5.7%. mdpi.com
The performance parameters of some organic photovoltaic devices utilizing carbazole-based polymers are summarized below.
| Device Active Layer | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
| PCDTBT:PC70BM | 0.85 | 10.1 | 52.3 | 4.50 |
| P1:PC70BM | 0.96 | - | - | 4.22 |
| P2:PC70BM | 0.90 | - | - | 4.12 |
| PCDTBT:PC60BM | - | - | - | 5.2 |
| PCDTBT:PC70BM | - | - | - | 5.7 |
| CAR-TPA based DSSC | - | - | - | 2.12 |
| CAR-THIOHX based DSSC | - | - | - | 1.83 |
Photoconductive and Photorefractive Applications
Poly(this compound) and its parent polymer, poly(N-vinylcarbazole) (PVK), are well-known for their photoconductive properties, where their electrical conductivity increases upon exposure to light. hse.ru This phenomenon is central to their application in technologies such as electrophotography (xerography) and laser printing. The process involves the photogeneration of charge carriers (holes and electrons) and their subsequent transport through the material under an applied electric field. hse.ru
The efficiency of photogeneration of charge carriers can be measured using techniques like the electrographic discharge method. hse.ru The addition of sensitizers can enhance the photoconductivity of these polymers in specific spectral ranges.
Furthermore, composites based on carbazole polymers can exhibit photorefractive effects. core.ac.uk The photorefractive effect is a reversible change in the refractive index of a material induced by a non-uniform illumination. This effect arises from the combination of photoconductivity and the electro-optic effect. When a photorefractive material is illuminated with an interference pattern of light, charge carriers are generated in the bright regions and then migrate to the dark regions, creating a space-charge field. This internal electric field then modulates the refractive index of the material via the electro-optic effect, creating a refractive index grating. core.ac.uk
Photorefractive polymers are of interest for applications in holographic data storage, optical image processing, and real-time optical correction. Composites of PVK doped with electro-optic chromophores and photosensitizers have demonstrated significant photorefractive performance, with two-beam coupling gain coefficients as high as 140 cm⁻¹ being reported. iphy.ac.cn
Advanced Polymer Materials for Emerging Technologies
Beyond the well-established applications in optoelectronics, the unique properties of poly(this compound) and its derivatives position them as promising materials for a variety of emerging technologies. Their good thermal and chemical resistance, coupled with their electronic properties, opens up possibilities in areas such as sensors, memory devices, and advanced composites. researchgate.net
For instance, the electrochemical behavior of poly(N-vinyl carbazole) has been explored for the development of chemical sensors. Modified electrodes coated with these polymers have shown sensitivity and selectivity towards the detection of certain analytes, such as dopamine, with detection limits in the nanomolar range.
In the realm of data storage, carbazole-based polymers have been investigated for their potential use in non-volatile memory devices. The charge-trapping ability of the carbazole units can be utilized to store information.
Furthermore, the ability to form nanocomposites by incorporating nanoparticles into a poly(vinyl carbazole) matrix allows for the creation of materials with tailored magnetic, optical, or electronic properties. For example, nanocomposites of poly(N-vinyl carbazole) with iron oxide nanoparticles have been studied for their magnetic properties, where the dispersion of the nanoparticles within the polymer matrix was found to influence the magnetic coercivity of the material. rsc.org
As research continues to advance, it is anticipated that new and innovative applications for poly(this compound) and its derivatives will emerge, driven by the ability to fine-tune their properties through chemical synthesis and material engineering.
Energy Storage Applications (e.g., Supercapacitors, Li-Ion Batteries)
Carbazole-based polymers are recognized for their redox activity and hole-transporting capabilities, making them promising candidates for energy storage devices. mdpi.comnih.gov The extended π-conjugated system of the benzo[b]carbazole unit in poly(this compound) could potentially enhance charge storage capacity and facilitate ion transport, which are critical parameters for both supercapacitors and lithium-ion batteries.
For supercapacitors , the porous morphology and high surface area achievable with carbazole-based polymers can lead to significant pseudocapacitance. While specific data for poly(this compound) is not available, related polycarbazole derivatives have been investigated as electrode materials, demonstrating the potential for high specific capacitance and good cycling stability.
In the context of lithium-ion batteries , polymers containing carbazole moieties have been explored as cathode materials due to their high redox potential and theoretical specific capacity. springerprofessional.de The benzo[b]carbazole derivative could offer a different voltage profile and energy density compared to PVK, warranting investigation into its electrochemical performance, including charge-discharge characteristics and long-term stability.
Table 1: Potential Electrochemical Properties of Poly(this compound) for Energy Storage (Hypothetical)
| Property | Potential Advantage for Energy Storage |
| Extended π-Conjugation | Enhanced charge delocalization and conductivity. |
| Redox Activity | Facilitates faradaic charge storage for high capacitance. |
| Thermal Stability | Important for the safety and lifespan of battery components. |
| Processability | Solution processability allows for easy electrode fabrication. |
Catalytic and Photocatalytic Systems
The electron-rich nature of the carbazole nucleus suggests that poly(this compound) could function as a platform for catalytic and photocatalytic applications. nih.gov The polymer backbone can be designed to support catalytic metal nanoparticles or act as a photocatalyst itself for organic reactions.
In catalysis , the nitrogen atom in the carbazole ring can act as a coordination site for metal catalysts, potentially influencing their activity and selectivity. The polymeric structure could provide a robust and recyclable support for heterogeneous catalysis.
For photocatalytic systems , carbazole-based polymers are known to absorb light in the UV-visible region and generate electron-hole pairs. nih.gov These photogenerated charges can then participate in redox reactions to degrade pollutants or drive chemical transformations. The specific absorption spectrum and electronic properties of poly(this compound) would determine its suitability for particular photocatalytic applications.
Microporous Organic Polymers (MOPs) for Gas Adsorption and Separation
The rigid and aromatic structure of the benzo[b]carbazole monomer makes it a suitable building block for creating microporous organic polymers (MOPs). These materials are characterized by high surface areas and permanent porosity, which are desirable for gas storage and separation.
By controlling the polymerization process, it is theoretically possible to create a network of poly(this compound) with a high free volume, leading to significant uptake of gases like hydrogen and carbon dioxide. The specific interactions between the polymer's surface and different gas molecules would govern its selectivity in gas separation applications, a critical aspect for processes such as carbon capture.
Table 2: Projected Gas Adsorption Properties of Microporous Poly(this compound) (Theoretical)
| Gas | Potential Application | Key Polymer Property |
| Hydrogen (H₂) | Clean energy storage | High surface area and microporosity. |
| Carbon Dioxide (CO₂) | Carbon capture and sequestration | Strong affinity of the polymer framework for CO₂. |
| Methane (CH₄) | Natural gas storage | Optimized pore size and surface chemistry. |
Materials for Biomedical Research (Focus on Material Properties)
Carbazole derivatives have been noted for their biological activities, which opens up possibilities for the use of poly(this compound) in biomedical research. echemcom.com The polymer's properties could be tailored for applications ranging from sensing biological molecules to developing new therapeutic or diagnostic tools.
The electrochemical and photophysical properties of carbazole-based polymers make them attractive for the development of biosensors. mdpi.com A poly(this compound) film could be used to modify an electrode surface, allowing for the sensitive and selective detection of biomolecules through changes in its electrical or optical signals upon interaction with the target analyte.
The inherent fluorescence of many carbazole compounds suggests that poly(this compound) could be developed into a fluorescent probe for cellular imaging. nih.gov By functionalizing the polymer with specific targeting moieties, it could be used to visualize specific cellular components or processes. Its photostability and brightness would be key parameters to evaluate for this application.
Several carbazole derivatives have demonstrated antimicrobial properties. echemcom.com This raises the possibility of using poly(this compound) to create antimicrobial surfaces and coatings. The polymer could be incorporated into materials used in medical devices or as a coating to prevent biofilm formation. Further research would be needed to establish its efficacy and spectrum of activity against various microorganisms.
Future Trajectories and Uncharted Research Domains for 5 Vinyl 5h Benzo B Carbazole Chemistry
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The future of 5-Vinyl-5H-benzo[b]carbazole chemistry is intrinsically linked to the development of more efficient and environmentally benign synthetic methodologies. While traditional methods for synthesizing carbazole (B46965) derivatives, such as the Graebe-Ullmann reaction and the Borsche-Drechsel cyclization, have been foundational, they often require harsh reaction conditions and produce significant waste. nih.gov Modern synthetic strategies are increasingly focusing on metal-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance. nih.govrsc.org
Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of:
Catalyst Innovation: Investigating earth-abundant and non-toxic metal catalysts (e.g., iron, copper) to replace precious metals like palladium. rsc.org Iron-catalyzed domino reactions have already shown promise in producing substituted benzo[b]carbazole derivatives in good to high yields. rsc.org
One-Pot Reactions: Designing multi-component reactions that allow for the construction of the this compound scaffold in a single step, minimizing purification processes and solvent usage.
Flow Chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, improve scalability, and enhance safety.
Chemo-enzymatic Synthesis: Exploring the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions. mdpi.com
A comparative look at traditional versus emerging synthetic strategies highlights the potential for significant improvements in sustainability and efficiency.
| Synthetic Strategy | Typical Conditions | Advantages | Challenges |
| Graebe-Ullmann Reaction | High temperatures, long reaction times | Well-established | Harsh conditions, limited functional group tolerance |
| Bucherer Carbazole Synthesis | High pressure, use of bisulfite | Access to specific isomers | Requires specific starting materials |
| Borsche-Drechsel Cyclization | Acid-catalyzed cyclization | Good yields for certain substrates | Can produce byproducts |
| Metal-Catalyzed Cross-Coupling | Milder conditions, various catalysts (Pd, Cu) | High functional group tolerance, versatility | Cost and toxicity of some metals |
| Chemo-enzymatic Synthesis | Mild aqueous conditions | High selectivity, environmentally friendly | Enzyme stability and availability |
Rational Design of Tailored Polymer Architectures and Composites
The vinyl group in this compound is a gateway to a vast array of polymeric materials. The ability to precisely control the architecture of these polymers is crucial for tuning their properties for specific applications. Future research will undoubtedly focus on the rational design of polymers and composites with tailored functionalities.
Key research directions include:
Controlled Polymerization Techniques: Employing techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization to control molecular weight, polydispersity, and block copolymer formation.
Copolymerization Strategies: Creating copolymers that incorporate this compound with other functional monomers to achieve a desired balance of properties, such as charge transport, solubility, and processability.
Dendritic and Hyperbranched Polymers: Synthesizing complex, three-dimensional architectures to influence properties like solution viscosity and film-forming capabilities. Dendrimers based on carbazole dendrons have already demonstrated high efficiency in phosphorescent organic light-emitting diodes (OLEDs). mdpi.com
Polymer Composites: Blending or covalently linking polymers of this compound with other materials, such as conductive polymers or insulating matrices, to create composites with enhanced mechanical, thermal, or electronic properties.
The following table outlines potential polymer architectures and their anticipated impact on material properties.
| Polymer Architecture | Key Features | Potential Applications |
| Linear Homopolymer | Simple chain structure | Basic electronic and optical devices |
| Statistical Copolymer | Random distribution of monomers | Tunable bandgap and solubility |
| Block Copolymer | Distinct blocks of different monomers | Self-assembly into ordered nanostructures for advanced devices |
| Dendrimer/Hyperbranched | Highly branched, globular structure | Solution-processable materials for OLEDs, sensors |
| Polymer Composite | Blend or covalent linkage with other materials | Enhanced mechanical strength, thermal stability, or conductivity |
Synergistic Integration with Inorganic Nanomaterials for Hybrid Systems
The convergence of organic polymers and inorganic nanomaterials offers a powerful strategy for creating hybrid systems with emergent properties. The benzo[b]carbazole moiety is an excellent candidate for interfacing with various nanomaterials due to its electronic and photophysical characteristics.
Future research in this area should explore the synergistic integration of this compound-based polymers with:
Graphene and Carbon Nanotubes: Creating composites where the polymer enhances the dispersibility of the carbon nanomaterials and facilitates charge transfer between the two components. elsevierpure.comresearchgate.netnih.govfrontiersin.orgnih.gov Such hybrids could find applications in transparent conductive films, sensors, and energy storage devices.
Quantum Dots (QDs): Developing polymer-QD nanocomposites for applications in light-emitting diodes (LEDs), solar cells, and bio-imaging. nih.govresearchgate.netbohrium.comresearchgate.netrsc.org The polymer can act as a matrix to prevent QD aggregation and can also participate in energy or charge transfer processes.
Metal Nanoparticles (e.g., Au, Ag): Investigating the plasmonic effects of metal nanoparticles on the optical properties of the polymer for enhanced light absorption or emission in sensing and photovoltaic applications.
Metal Oxides (e.g., TiO₂, ZnO): Fabricating hybrid solar cells where the polymer acts as the electron donor and the metal oxide as the electron acceptor. frontiersin.org
The table below summarizes potential hybrid systems and their promising applications.
| Inorganic Nanomaterial | Synergistic Effect | Potential Applications |
| Graphene/Carbon Nanotubes | Enhanced conductivity, improved charge transport | Transparent electrodes, flexible electronics, sensors |
| Quantum Dots | Tunable light emission, efficient energy transfer | QLEDs, solar concentrators, bio-imaging probes |
| Metal Nanoparticles | Plasmon-enhanced absorption and emission | High-sensitivity sensors, improved solar cell efficiency |
| Metal Oxides | Efficient charge separation | Hybrid solar cells, photocatalysis |
Advanced Device Architectures and Performance Optimization
The ultimate goal of developing new materials like polymers from this compound is their incorporation into high-performance electronic and optoelectronic devices. Future research must focus on designing and optimizing device architectures to fully exploit the potential of these materials.
Key areas for investigation include:
Organic Light-Emitting Diodes (OLEDs): Utilizing these polymers as host materials for phosphorescent emitters, as hole-transporting layers, or as emissive layers themselves. The wide bandgap and high triplet energy of many carbazole derivatives make them suitable for blue phosphorescent OLEDs. researchgate.networktribe.com
Organic Solar Cells (OSCs): Designing bulk heterojunction solar cells where the polymer serves as the electron donor material. The broad absorption and good hole mobility of carbazole-based polymers are advantageous for this application. mdpi.com
Organic Field-Effect Transistors (OFETs): Exploring the use of these polymers as the active semiconductor layer in OFETs for applications in flexible circuits and sensors.
Perovskite Solar Cells: Investigating the application of these polymers as hole-transporting materials (HTMs) in perovskite solar cells, potentially offering a cost-effective alternative to commonly used materials. springerprofessional.de
Sensors: Developing chemical and biological sensors based on the fluorescence or conductivity changes of the polymer upon interaction with specific analytes.
The following table presents a summary of potential device applications and key performance metrics to be optimized.
| Device Application | Role of Polymer | Key Performance Metrics |
| Organic Light-Emitting Diodes (OLEDs) | Host, Hole-Transport, Emissive Layer | High efficiency, long lifetime, color purity |
| Organic Solar Cells (OSCs) | Electron Donor | High power conversion efficiency, good stability |
| Organic Field-Effect Transistors (OFETs) | Semiconductor Layer | High charge carrier mobility, high on/off ratio |
| Perovskite Solar Cells | Hole-Transporting Material | High efficiency, long-term stability |
| Chemical/Biological Sensors | Active Sensing Layer | High sensitivity, high selectivity |
Predictive Modeling and Machine Learning in Materials Discovery
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The future of materials science lies in the integration of computational modeling and machine learning to accelerate the design and discovery of new materials with desired properties. digitellinc.comsemanticscholar.orgmdpi.com
For this compound chemistry, this involves:
Quantum Chemical Calculations: Using density functional theory (DFT) and other computational methods to predict the electronic and optical properties of new polymer structures before they are synthesized. researchgate.net This can help in screening large numbers of potential candidates and identifying the most promising ones.
Machine Learning Models: Developing machine learning algorithms trained on existing experimental data to predict the properties of new, unsynthesized polymers. nih.govresearchgate.net This can significantly speed up the materials discovery process. A machine learning-assisted approach has been proposed for identifying optimal carbazole-based donor materials for organic photovoltaics. nih.gov
Inverse Design: Utilizing generative models and optimization algorithms to design novel polymer structures that are predicted to have specific, desired properties.
High-Throughput Virtual Screening: Creating large virtual libraries of polymers based on this compound and using computational tools to rapidly screen them for promising candidates for various applications.
The integration of these computational approaches will create a powerful feedback loop with experimental synthesis and characterization, leading to a more rational and efficient materials design process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Vinyl-5H-benzo[b]carbazole derivatives, and how are they optimized for yield and purity?
- Methodology : Synthesis typically involves cyclocondensation reactions, such as the Claisen-Schmidt condensation, or modifications of pre-existing carbazole scaffolds. For example, derivatives can be synthesized by reacting ethyl acetoacetate with phenylhydrazine under reflux conditions, followed by hydrolysis to yield carboxylic acid intermediates . Purity is ensured via recrystallization and validated using analytical HPLC to eliminate structural isomers or impurities .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodology : Key techniques include:
- FTIR and NMR : To confirm functional groups and molecular structure (e.g., vinyl or carbazole moieties) .
- HPLC : For purity assessment, particularly to detect trace isomers or contaminants .
- X-ray crystallography : For resolving crystal structures and verifying regioselectivity in substituted derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use of PPE (non-permeable gloves, safety goggles) and engineering controls (fume hoods, local exhaust ventilation) is mandatory. Avoid contact with oxidizers (e.g., NOx) to prevent hazardous reactions. Safety showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can factorial experimental design optimize the expression of carbazole-degrading enzymes (e.g., CarAa/CarAc) in heterologous systems?
- Methodology : A two-level factorial design (2³) evaluates variables like cell density, induction temperature, and time. Normalized variables (-1 for lower, +1 for higher bounds) are analyzed using software (e.g., STATISTICA 6.0) to identify interactions between factors. This approach reduces experimental runs while maximizing data on protein yield and solubility .
Q. What strategies address the stability and efficiency gaps in 2,7-carbazole-based polymers for organic photovoltaics (OPVs)?
- Methodology : Substitution at reactive 3- and 6-positions of the carbazole ring prevents charge localization and oxidative degradation. Co-polymerization with electron-deficient units (e.g., diketopyrrolopyrrole) improves charge transport. Blend morphology optimization (e.g., with PCBM) enhances fill factors, though experimental efficiencies (~6.1%) remain below theoretical predictions (~10%) due to interfacial defects .
Q. How do computational methods resolve contradictions between theoretical predictions and experimental data for carbazole derivatives?
- Methodology : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict bandgaps and charge-transfer behavior. Molecular docking studies correlate structural features (e.g., nitrogen bridge effects) with biological activity, such as antioxidant or antimicrobial profiles. These models guide synthetic prioritization when experimental results deviate from expectations .
Q. What mechanistic insights explain the dual charge-transfer pathways in carbazole-based TADF materials for OLEDs?
- Methodology : Ortho-linkage of carbazole donors to acceptors (e.g., diphenyltriazine) enables simultaneous through-bond (TBCT) and through-space (TSCT) charge transfer. Time-resolved spectroscopy and transient absorption spectra quantify rate constants (kF and kRISC) to balance delayed fluorescence efficiency. Computational simulations (e.g., TD-DFT) validate intramolecular interaction ratios .
Data Contradiction Analysis
Q. Why do experimental efficiencies of carbazole-based OPVs lag behind theoretical models, and how can this be addressed?
- Analysis : Konarka’s bandgap-LUMO offset model predicts ~10% efficiency, but experimental values plateau near 6.1% due to suboptimal blend morphology and interfacial recombination. Advanced characterization (e.g., grazing-incidence XRD) identifies phase separation issues, while additives (e.g., 1,8-diiodooctane) improve domain crystallinity .
Q. How to reconcile conflicting reports on the stability of 2,7-carbazole polymers in optoelectronic applications?
- Analysis : Unsubstituted 2,7-carbazoles exhibit instability at the 3/6 positions due to charge localization. Substitution with electron-withdrawing groups (e.g., fluorine) or crosslinking agents (e.g., vinyl groups) mitigates degradation. Accelerated aging tests under UV/thermal stress validate long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
